REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9].Cl[Sn]Cl>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9])[NH2:10]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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It was evaporated
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Type
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CUSTOM
|
Details
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to remove most of the solvent
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Type
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ADDITION
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Details
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the residue was treated with 2N NaOH
|
Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the solid was washed with methanol (10 mL) and ethyl acetate (200 mL)
|
Type
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CUSTOM
|
Details
|
The filtrate was separated
|
Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with ethyl acetate (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic solution was dried (MgSO4)
|
Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=CC1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.31 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |